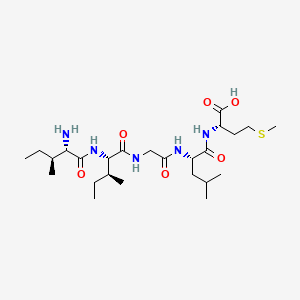

H-Ile-ile-gly-leu-met-OH

Descripción

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47N5O6S/c1-8-15(5)20(26)23(33)30-21(16(6)9-2)24(34)27-13-19(31)28-18(12-14(3)4)22(32)29-17(25(35)36)10-11-37-7/h14-18,20-21H,8-13,26H2,1-7H3,(H,27,34)(H,28,31)(H,29,32)(H,30,33)(H,35,36)/t15-,16-,17-,18-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDGLWRNBGRYQB-ZKHIMWLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of H-Ile-Ile-Gly-Leu-Met-OH

This guide provides a comprehensive, technically detailed walkthrough for the synthesis and purification of the pentapeptide H-Ile-Ile-Gly-Leu-Met-OH. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemistry and rationale for key decisions in the synthesis and purification process. We will address the specific challenges posed by this peptide's sequence, including the hydrophobic nature of isoleucine and leucine, the potential for aggregation due to the adjacent isoleucine residues, and the susceptibility of the C-terminal methionine to oxidation.

Strategic Considerations for the Synthesis of H-Ile-Ile-Gly-Leu-Met-OH

The synthesis of H-Ile-Ile-Gly-Leu-Met-OH is best approached using Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support, simplifying the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing.[1]

The primary challenges anticipated for this specific sequence are:

-

Hydrophobicity and Aggregation: The presence of two isoleucine residues and a leucine residue contributes to the hydrophobic nature of the peptide, which can lead to poor solubility and aggregation during both synthesis and purification.[2][3][4] The consecutive isoleucine residues can be particularly problematic, potentially leading to incomplete coupling reactions.[5]

-

Methionine Oxidation: The thioether side chain of methionine is highly susceptible to oxidation to methionine sulfoxide during synthesis and, most notably, during the final cleavage from the resin.[6][7][8][9] This introduces a significant impurity that can be difficult to separate from the desired peptide.

Our strategy is therefore designed to mitigate these challenges through careful selection of the solid support, amino acid derivatives, coupling reagents, and cleavage conditions.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The synthesis will be performed from the C-terminus (Methionine) to the N-terminus (Isoleucine).[10]

Materials and Reagents

| Reagent | Supplier | Purpose |

| Fmoc-Met-OH | Major Supplier | First amino acid to be attached to the resin. |

| Fmoc-Leu-OH | Major Supplier | |

| Fmoc-Gly-OH | Major Supplier | |

| Fmoc-Ile-OH | Major Supplier | |

| Rink Amide MBHA Resin | Major Supplier | Solid support for peptide synthesis, yielding a C-terminal amide upon cleavage. |

| Diisopropylcarbodiimide (DIC) | Major Supplier | Coupling reagent. |

| Oxyma Pure | Major Supplier | Additive to suppress racemization and improve coupling efficiency. |

| Piperidine | Major Supplier | Reagent for the removal of the Fmoc protecting group. |

| N,N-Dimethylformamide (DMF) | Major Supplier | Primary solvent for SPPS. |

| Dichloromethane (DCM) | Major Supplier | Solvent for resin swelling and washing. |

| Trifluoroacetic Acid (TFA) | Major Supplier | Reagent for cleavage of the peptide from the resin and removal of side-chain protecting groups. |

| Thioanisole | Major Supplier | Scavenger in the cleavage cocktail to prevent methionine oxidation. |

| 1,2-Ethanedithiol (EDT) | Major Supplier | Scavenger in the cleavage cocktail. |

| Water | Major Supplier | Scavenger in the cleavage cocktail. |

| Triisopropylsilane (TIS) | Major Supplier | Scavenger in the cleavage cocktail. |

| Acetonitrile (ACN) | HPLC Grade | Organic mobile phase for RP-HPLC. |

| Diethyl Ether | Major Supplier | For precipitation of the cleaved peptide. |

SPPS Workflow Diagram

Caption: Workflow for the synthesis, cleavage, and purification of H-Ile-Ile-Gly-Leu-Met-OH.

Step-by-Step Synthesis Protocol

-

Resin Preparation: Swell the Rink Amide MBHA resin in DMF for 1 hour.

-

First Amino Acid Coupling (Met):

-

Pre-activate Fmoc-Met-OH (3 eq) with DIC (3 eq) and Oxyma (3 eq) in DMF for 5 minutes.

-

Add the activated amino acid solution to the swollen resin and shake for 2 hours.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat with 20% piperidine in DMF for 15 minutes.

-

Wash the resin with DMF (5x).

-

-

Subsequent Amino Acid Couplings (Leu, Gly, Ile, Ile):

-

Repeat step 2 and 3 for each subsequent amino acid in the sequence. For the coupling of the second isoleucine, extend the coupling time to 4 hours to mitigate potential aggregation and steric hindrance issues.

-

-

Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 3.

-

Resin Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.

Cleavage and Deprotection

The choice of cleavage cocktail is critical to prevent the oxidation of the C-terminal methionine. A standard TFA/TIS/H₂O cocktail is insufficient. We will employ a modified Reagent K cocktail, which includes scavengers specifically to protect methionine.[11]

Cleavage Cocktail

| Component | Percentage | Role |

| TFA | 82.5% | Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. |

| Phenol | 5% | Scavenger for carbocations. |

| Water | 5% | Scavenger. |

| Thioanisole | 5% | Scavenger that effectively reduces any methionine sulfoxide that may have formed and protects the thioether from oxidation.[6][12] |

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger. |

Rationale for omitting TIS: While TIS is a common scavenger, it is less effective at preventing methionine oxidation compared to thioanisole and EDT. In this specific case, the combination of thioanisole and EDT provides robust protection.

Cleavage Protocol

-

Place the dried peptide-resin in a reaction vessel.

-

Add the cleavage cocktail (10 mL per gram of resin) and shake at room temperature for 2-3 hours.[11]

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Concentrate the TFA solution under a gentle stream of nitrogen to about 10% of its original volume.

-

Precipitate the crude peptide by adding the concentrated TFA solution to a 50-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether (3x) to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum. For long-term storage, lyophilize the peptide.

Purification by Reverse-Phase HPLC

The crude peptide will be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[13] Given the hydrophobic nature of the peptide, a C18 column is a suitable starting point.

HPLC Parameters

| Parameter | Value |

| Column | C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile (ACN) |

| Gradient | 10-60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | 220 nm |

| Column Temperature | 40°C (Elevating the temperature can improve peak shape and resolution for hydrophobic peptides by reducing viscosity and improving mass transfer.[2]) |

Purification Workflow Diagram

Caption: The workflow for the purification of the crude peptide using RP-HPLC.

Characterization and Quality Control

The identity and purity of the final peptide must be confirmed using mass spectrometry and analytical HPLC.[14][15]

Mass Spectrometry

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Expected Molecular Weight:

-

Isoleucine: 113.16 g/mol

-

Isoleucine: 113.16 g/mol

-

Glycine: 57.05 g/mol

-

Leucine: 113.16 g/mol

-

Methionine: 131.19 g/mol

-

Total (as free acid): 527.72 g/mol

-

Expected [M+H]⁺: 528.73 m/z

-

-

Potential Impurities to Monitor:

Analytical HPLC

-

Purpose: To determine the final purity of the peptide.

-

Method: Use the same HPLC conditions as for purification, but with a faster gradient to assess the percentage of the main peak area relative to impurities.[13]

-

Acceptance Criteria: For most research applications, a purity of >95% is considered acceptable.

Conclusion

The synthesis of H-Ile-Ile-Gly-Leu-Met-OH presents a moderate level of difficulty, primarily due to the hydrophobic nature of the sequence and the presence of a C-terminal methionine. The protocol outlined in this guide provides a robust strategy to overcome these challenges. By employing Fmoc-SPPS with careful consideration of coupling times for sterically hindered residues, utilizing a specialized cleavage cocktail to prevent methionine oxidation, and optimizing HPLC conditions for hydrophobic peptides, researchers can successfully synthesize and purify this peptide to a high degree of purity. The analytical methods described are essential for validating the final product and ensuring its suitability for downstream applications.

References

-

Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553. [Link]

-

LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. LifeTein Blog. [Link]

-

Aapptec. (n.d.). Fmoc-Met(O)-OH; N-Fmoc-L-methionine-D,L-sulfoxide; CAS 76265-70-8. Aapptec Peptides. [Link]

-

Dong, M. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of the American Society for Mass Spectrometry, 32(7), 1595-1610. [Link]

-

Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

-

Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). Aapptec Peptides. [Link]

-

Well-being. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2821, 83-89. [Link]

-

Dong, M., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of the American Society for Mass Spectrometry, 32(7), 1595-1610. [Link]

-

Hogan, J. M., & McLuckey, S. A. (2014). Oxidation of Methionine Residues in Polypeptide Ions Via Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry, 25(11), 1936-1944. [Link]

-

Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies. [Link]

-

Waters. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Waters Corporation. [Link]

-

Gevaert, K., et al. (2000). Identification of oxidized methionine residues in peptides containing two methionine residues by derivatization and matrix-assisted laser desorption/ionization mass spectrometry. Analytical Chemistry, 72(14), 3277-3283. [Link]

-

O'Hair, R. A. J., & Reid, G. E. (2005). Selective identification and quantitative analysis of methionine containing peptides by charge derivatization and tandem mass spectrometry. International Journal of Mass Spectrometry, 244(2-3), 119-136. [Link]

-

Biotage. (2023). How to handle peptides that contain methionine. Biotage. [Link]

-

de Koning, L. J., et al. (1996). Identification of oxidized methionine in peptides. Rapid Communications in Mass Spectrometry, 10(15), 1905-1910. [Link]

-

Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15465-15473. [Link]

-

Job, C., et al. (2012). Methionine content analysis of identified peptides by mass spectrometry... ResearchGate. [Link]

-

Aapptec. (n.d.). Technical Support Information Bulletin 1157. Aapptec Peptides. [Link]

-

Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15465-15473. [Link]

-

Coin, I., et al. (2013). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. ChemBioChem, 14(14), 1747-1750. [Link]

-

GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. [Link]

-

Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

-

Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Vydac. [Link]

-

Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec Peptides. [Link]

-

Aapptec. (n.d.). Fmoc-Met(O)-OH [76265-70-8]. Aapptec Peptides. [Link]

-

Isidro-Llobet, A., et al. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

-

Chegg. (n.d.). Write out the steps for the synthesis of each peptide using the Merrifield method. Chegg. [Link]

-

Wikipedia. (n.d.). Solid-phase synthesis. Wikipedia. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

-

David A. Fantasy. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube. [Link]

-

Li, Y., et al. (2023). Gly-Leu instead of Gly promoted the proliferation and protein synthesis of chicken intestinal epithelial cells. Czech Journal of Animal Science, 68(9), 391-398. [Link]

-

Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 183. [Link]

-

Toth, I., et al. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Molecules, 27(18), 6069. [Link]

-

Peptideweb.com. (n.d.). Synthetic peptides. Peptideweb.com. [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. genscript.com [genscript.com]

- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biotage.com [biotage.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 11. langene.com [langene.com]

- 12. peptide.com [peptide.com]

- 13. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. waters.com [waters.com]

- 16. Identification of oxidized methionine in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

biological activity of Isoleucyl-isoleucyl-glycyl-leucyl-methionine

An In-Depth Technical Guide to the Biological Activity of Isoleucyl-Isoleucyl-Glycyl-Leucyl-Methionine (IIGLM)

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the characterization of the novel pentapeptide Isoleucyl-Isoleucyl-Glycyl-Leucyl-Methionine (IIGLM). Given the absence of direct literature on this specific sequence, this document serves as a predictive and methodological resource. It is designed for researchers, scientists, and drug development professionals, offering a roadmap from fundamental peptide characterization to advanced biological activity screening and mechanism of action studies. The experimental designs herein are based on established principles of peptide science, drawing inferences from the physicochemical properties of IIGLM's constituent amino acids.

Executive Summary & Peptide Overview

The pentapeptide Isoleucyl-Isoleucyl-Glycyl-Leucyl-Methionine, hereafter referred to as IIGLM, is a novel sequence rich in hydrophobic and essential amino acids.[1] Its structure is dominated by branched-chain amino acids (BCAAs: Isoleucine, Leucine) and a sulfur-containing amino acid (Methionine). Such peptides, often fragments of larger proteins, can possess significant and specific biological activities.[2][3] The high degree of hydrophobicity suggests a potential for interaction with cellular membranes, while the methionine residue introduces susceptibility to oxidation, a property that can be linked to antioxidant or pro-oxidant effects in different biological contexts.[4][5][6]

This guide outlines a logical, multi-stage workflow to systematically elucidate the biological function of IIGLM. We will cover its synthesis and purification, predictive analysis of its properties, and a suite of in vitro assays to screen for potential antimicrobial, cytotoxic, and antioxidant activities. Finally, we will propose next steps for mechanistic studies based on initial findings.

Physicochemical Data Summary

A foundational step in characterizing any peptide is to understand its basic chemical and physical properties. These values are critical for designing experiments, ensuring accurate dosage, and predicting potential behavior in biological systems.

| Property | Predicted Value | Significance for Experimental Design |

| Sequence | Ile-Ile-Gly-Leu-Met | The specific order of amino acids dictates structure and function. |

| Molecular Formula | C25H47N5O6S | Confirms elemental composition. |

| Molecular Weight | 545.7 g/mol | Essential for preparing solutions of known molarity. |

| Hydrophobicity | High | Suggests poor aqueous solubility; may require organic solvents (e.g., DMSO) for stock solutions. Predicts potential for membrane interaction.[6][7] |

| Isoelectric Point (pI) | ~5.6 (Predicted) | Indicates the peptide is neutral at physiological pH (~7.4), which influences its interaction with charged surfaces like cell membranes. |

Peptide Synthesis and Purity Assessment

The biological evaluation of IIGLM is contingent on starting with a highly pure and correctly synthesized product. Chemical synthesis is the most direct route for producing the quantities of this short peptide needed for research.[2][3]

Recommended Protocol: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the industry standard for reliable peptide production.

Methodology:

-

Resin Selection: Start with a pre-loaded Fmoc-Met-Wang resin. The Wang resin will yield a C-terminal carboxylic acid upon cleavage.

-

Deprotection: Remove the Fmoc group from the methionine residue using a 20% piperidine solution in dimethylformamide (DMF).

-

Coupling Cycle: Sequentially couple the subsequent amino acids (Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Ile-OH) using a coupling agent like HBTU/HCTU in the presence of a base such as DIPEA. Monitor coupling efficiency with a qualitative ninhydrin test.

-

Final Deprotection: Remove the terminal Fmoc group from the final isoleucine.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail. Crucially, due to the presence of methionine which is highly susceptible to oxidation, a scavenger-containing cocktail is mandatory. [8] A recommended cocktail is Reagent B (TFA:Water:TIS, 95:2.5:2.5).[8]

-

Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Verification: Confirm the identity and purity of the final product using mass spectrometry (MS) to verify the molecular weight (545.7 Da) and analytical RP-HPLC to ensure purity is >95%.

Workflow for Synthesis and Quality Control

Caption: Workflow for IIGLM Synthesis and Quality Control.

Predictive Analysis & Proposed Biological Screening

The amino acid composition of IIGLM provides a strong basis for hypothesizing its potential biological roles. The workflow below outlines a tiered screening approach, starting with broad assessments of cytotoxicity and antimicrobial potential before moving to more specific functional assays.

Experimental Screening Workflow

Caption: Tiered Experimental Workflow for IIGLM Characterization.

Tier 1: Foundational Activity Screening

-

Rationale: Before assessing therapeutic potential, it is essential to determine the peptide's intrinsic toxicity to mammalian cells. High hydrophobicity can sometimes correlate with non-specific cytotoxicity.[5]

-

Protocol: MTT Assay for Cell Viability

-

Cell Culture: Plate human cell lines (e.g., HEK293 for normal kidney, A549 for lung cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Peptide Treatment: Prepare a 10 mM stock solution of IIGLM in DMSO. Serially dilute the peptide in culture medium to final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should be <0.5%.

-

Incubation: Replace the medium in the wells with the peptide-containing medium and incubate for 24-48 hours. Include wells with medium only (negative control) and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the untreated control.

-

-

Rationale: Many hydrophobic, amphipathic peptides exhibit antimicrobial activity by disrupting bacterial cell membranes.[6] IIGLM's composition makes it a candidate for such activity.

-

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: Use representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

-

Inoculum Preparation: Grow bacteria to the mid-logarithmic phase in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to a final concentration of 5 x 10^5 CFU/mL.

-

Peptide Dilution: In a 96-well plate, perform a two-fold serial dilution of IIGLM (e.g., from 128 µg/mL down to 0.25 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

-

Tier 2: Specific Functional Assays

-

Rationale: The methionine residue in IIGLM contains a thioether group that is readily oxidized, allowing it to scavenge reactive oxygen species (ROS).[4][8] This makes IIGLM a potential antioxidant.

-

Protocol: Cellular ROS Assay using DCFH-DA

-

Cell Culture: Plate a suitable cell line (e.g., HaCaT keratinocytes) in a black, clear-bottom 96-well plate.

-

Peptide Pre-treatment: Treat cells with various concentrations of IIGLM for 1-2 hours.

-

Induce Oxidative Stress: Add a ROS-inducing agent, such as H₂O₂ (100-500 µM) or tert-butyl hydroperoxide, to the wells for 30-60 minutes. Include a control group treated with the ROS inducer but not the peptide.

-

Probe Loading: Wash the cells and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes in the dark. DCFH-DA is deacetylated by cellular esterases and oxidized by ROS into the highly fluorescent DCF.

-

Data Acquisition: Measure fluorescence intensity using a plate reader (excitation ~485 nm, emission ~535 nm). A reduction in fluorescence in peptide-treated wells compared to the ROS-inducer-only wells indicates antioxidant activity.

-

-

Rationale: A critical counter-screen for any potential antimicrobial or anticancer peptide is its activity against red blood cells (RBCs).[5] Low hemolytic activity is a prerequisite for systemic therapeutic applications.

-

Protocol: Hemolysis Assay

-

RBC Preparation: Obtain fresh human or ovine red blood cells. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspend to a 4% (v/v) solution.

-

Peptide Incubation: Add the RBC suspension to a 96-well plate. Add serial dilutions of IIGLM (same concentration range as MIC/cytotoxicity assays).

-

Controls: Use PBS as a negative control (0% hemolysis) and 0.1% Triton X-100 as a positive control (100% hemolysis).

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Data Acquisition: Centrifuge the plate and transfer the supernatant to a new plate. Measure the absorbance of the supernatant at 450 nm to quantify hemoglobin release.

-

Calculation: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100.

-

Conclusion and Future Directions

The pentapeptide IIGLM represents a novel sequence with significant, albeit unexplored, therapeutic potential. Its highly hydrophobic nature and the presence of a redox-active methionine residue are strong indicators of bioactivity, most likely related to membrane interaction and modulation of oxidative stress. The experimental framework provided in this guide offers a systematic, evidence-based approach to uncover these activities.

Positive results in the initial screening tiers should prompt further investigation into the mechanism of action. For example, if IIGLM proves to be a potent, non-hemolytic antimicrobial, subsequent studies could involve membrane permeabilization assays (e.g., using SYTOX Green) and electron microscopy to visualize its effects on bacterial morphology. If it demonstrates selective cytotoxicity against cancer cells, investigations into apoptotic pathways (e.g., caspase activation assays) would be warranted.

Ultimately, the characterization of IIGLM is a discovery process. By employing the rigorous, hypothesis-driven protocols outlined here, researchers can effectively define its biological role and evaluate its potential as a lead compound for future drug development.

References

- MDPI. (n.d.). Role of Bioactive Peptide Sequences in the Potential Impact of Dairy Protein Intake on Metabolic Health.

- Biotage. (2023, February 7).

- ACS Synthetic Biology. (2022, March 18). Effects of Hydrophobic Residues on the Intracellular Self-Assembly of De Novo Designed Peptide Tags and Their Orthogonality.

- ACS Publications. (2024, May 8). ROS-Responsive Methionine-Containing Amphiphilic Peptides Impart Enzyme-Triggered Phase Transition and Antioxidant Cell Protection. Biomacromolecules.

- PubMed. (n.d.). Methionine-containing peptides can be used as methionine sources for protein accretion in cultured C2C12 and MAC-T cells.

- Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (n.d.).

- NIH. (n.d.). Investigation of the Role of Hydrophobic Amino Acids on the Structure-Activity Relationship in the Antimicrobial Venom Peptide Ponericin L1.

- PMC - NIH. (n.d.). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides.

- MDPI. (n.d.). Beyond Protein Building Blocks: A Review of Biological Roles and Therapeutic Potential of Free Amino Acids.

- PubMed. (n.d.).

- Viral insulin/IGF-like peptides inhibit IGF-1 receptor signaling to enhance viral replic

- ACS Publications. (2014, October 20). Peptides with the Same Composition, Hydrophobicity, and Hydrophobic Moment Bind to Phospholipid Bilayers with Different Affinities.

- NIH. (n.d.). iMFP-LG: Identify Novel Multi-functional Peptides Using Protein Language Models and Graph-based Deep Learning.

- PubMed. (1994, July 15).

- PubMed Central. (n.d.).

- NIH. (n.d.).

- PubChem. (n.d.). Arginyl-arginyl-leucyl-isoleucyl-glutamyl-aspartyl-alanyl-glutamyl-tyrosyl-alanyl-alanyl-arginyl-glycine.

- PubChem - NIH. (n.d.). Isoleucylmethionine.

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Characterization of L-methionine in a peptide α-helix by far-infrared spectroscopy. Synthesis and examination of sequential polypeptides containing L-methionine.

- StatPearls - NCBI Bookshelf. (2024, April 30). Biochemistry, Essential Amino Acids.

- Research Progress Evaluating the Function and Mechanism of Anti-Tumor Peptides. (2020, January 15).

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).

Sources

- 1. Biochemistry, Essential Amino Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Role of Bioactive Peptide Sequences in the Potential Impact of Dairy Protein Intake on Metabolic Health | MDPI [mdpi.com]

- 3. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Investigation of the Role of Hydrophobic Amino Acids on the Structure-Activity Relationship in the Antimicrobial Venom Peptide Ponericin L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biotage.com [biotage.com]

structure and function of H-Ile-ile-gly-leu-met-OH

An In-depth Technical Guide to the Structure, Synthesis, and Function of the Hydrophobic Pentapeptide: H-Ile-Ile-Gly-Leu-Met-OH

Abstract

The pentapeptide H-Isoleucyl-Isoleucyl-Glycyl-Leucyl-Methionyl-OH (H-Ile-Ile-Gly-Leu-Met-OH), denoted herein as IIGLM, serves as a quintessential model for exploring the unique characteristics of short, hydrophobic peptides. Comprising five nonpolar amino acid residues, its structure is dominated by aliphatic and sulfur-containing side chains, conferring significant hydrophobicity. This property dictates its behavior in aqueous environments, its synthetic challenges, and its potential biological functions. This guide provides a comprehensive analysis of IIGLM, detailing its molecular architecture, physicochemical properties, a step-by-step solid-phase synthesis protocol, and an exploration of its potential applications in immunology, biomaterials, and drug delivery, grounded in the broader context of hydrophobic peptide research.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of the IIGLM peptide are derived directly from the constituent amino acids. Each residue contributes uniquely to the overall molecular properties of the peptide.[1][2][3]

Amino Acid Composition and Attributes

The sequence of the IIGLM peptide is as follows:

-

Isoleucine (Ile, I): An essential amino acid with a bulky, hydrophobic aliphatic side chain. The presence of two adjacent isoleucine residues significantly increases the peptide's hydrophobicity and can present steric challenges during synthesis.[1][2]

-

Glycine (Gly, G): The simplest amino acid, with only a hydrogen atom as its side chain. This imparts conformational flexibility to the peptide backbone.[1]

-

Leucine (Leu, L): Another essential, branched-chain amino acid with a hydrophobic side chain, contributing to the peptide's nonpolar nature.[1][2]

-

Methionine (Met, M): A nonpolar, sulfur-containing essential amino acid. The thioether side chain contributes to its hydrophobicity.[1]

The termini of the peptide are an uncapped N-terminal amino group (H-) and a C-terminal free carboxyl group (-OH).

Calculated Physicochemical Data

A summary of the key physicochemical properties of IIGLM is presented in the table below. These values are critical for designing experiments related to its synthesis, purification, and functional analysis.

| Property | Value | Source/Method |

| Molecular Formula | C25H47N5O6S | Calculation |

| Molecular Weight | 545.73 g/mol | Calculation[4] |

| Isoelectric Point (pI) | ~5.74 | Calculation |

| Grand Average of Hydropathy (GRAVY) | 2.98 | Calculation |

| Charge at pH 7 | Neutral | Calculation |

The high positive GRAVY score confirms the strongly hydrophobic nature of the IIGLM peptide.[5] This suggests poor solubility in aqueous solutions and a high affinity for nonpolar environments, such as lipid membranes or the hydrophobic cores of proteins.[3][6]

Synthesis, Purification, and Characterization

The synthesis of a hydrophobic peptide like IIGLM is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS).[7][8] The following protocol outlines a standard Fmoc-based SPPS workflow.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis proceeds from the C-terminus (Methionine) to the N-terminus (Isoleucine) on an insoluble resin support.

Caption: Automated Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Detailed Experimental Protocol

Materials:

-

Fmoc-Met-Wang resin

-

Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Ile-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection reagent: 20% Piperidine in DMF

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Precipitation solvent: Cold diethyl ether

Methodology:

-

Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from Methionine by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate Fmoc-Leu-OH (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Causality: Using an excess of reagents drives the coupling reaction to completion, which is a key advantage of SPPS.[7]

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat Cycle: Repeat steps 2-5 for the subsequent amino acids in the sequence: Glycine, Isoleucine, and Isoleucine.

-

Expertise Insight: The Ile-Ile coupling can be challenging due to steric hindrance and potential for aggregation of the growing peptide chain.[8] Using specialized coupling reagents or elevated temperatures may be necessary to ensure high coupling efficiency.

-

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group from the last Isoleucine residue.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups (if any). The TIS acts as a scavenger to prevent side reactions.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize to obtain a dry powder.

Purification and Characterization

-

Purification: The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile in water (both containing 0.1% TFA) is used for elution. The high hydrophobicity of IIGLM will require a higher percentage of organic solvent for elution.

-

Characterization: The purity and identity of the final peptide are confirmed by analytical HPLC and Mass Spectrometry (e.g., ESI-MS) to verify the correct molecular weight (545.73 Da).

Potential Functions and Applications

While no specific biological function has been ascribed to the exact IIGLM sequence in the literature, its pronounced hydrophobicity suggests several potential areas of application based on the known roles of similar peptides.[5][9]

Caption: Potential Application Domains for the IIGLM Hydrophobic Peptide.

Immunological Research

Hydrophobic peptides are essential for T-cell activation.[5] T-cell epitopes, particularly those that bind to MHC class I molecules like HLA-A*02:01, are often hydrophobic.[5] The hydrophobic side chains of IIGLM could anchor the peptide within the hydrophobic pockets of the MHC binding groove, allowing it to be presented to T-cell receptors. Therefore, IIGLM could be investigated as a potential synthetic T-cell epitope for immunology research or vaccine development.

Biomaterial Science and Self-Assembly

Amphipathic and hydrophobic peptides can self-assemble into well-ordered nanostructures like nanofibers, nanotubes, and hydrogels.[10] While IIGLM is purely hydrophobic, it could be functionalized with hydrophilic moieties to induce amphiphilicity and drive self-assembly. Such self-assembling peptides are promising for applications in regenerative medicine and as scaffolds for 3D cell culture.[10]

Drug Delivery and Therapeutics

-

Drug Encapsulation: The hydrophobic nature of IIGLM makes it a candidate for formulating delivery systems for other poorly water-soluble drugs. Through hydrophobic ion pairing or co-formulation, it could help encapsulate therapeutic agents within nanocarriers, improving their bioavailability.[11]

-

Antimicrobial and Antibiofilm Activity: Many antimicrobial peptides (AMPs) have hydrophobic and cationic character, allowing them to disrupt bacterial membranes.[12][13] While IIGLM is neutral, its hydrophobicity could facilitate its insertion into the lipid bilayer of bacterial membranes, potentially disrupting their integrity.[14] This makes it a candidate for investigation as an antimicrobial or, more likely, an antibiofilm agent, which often targets the hydrophobic components of the biofilm matrix.[15]

Conclusion

The pentapeptide H-Ile-Ile-Gly-Leu-Met-OH is a model system for understanding the chemistry and potential utility of short, hydrophobic peptides. Its structure, dominated by nonpolar residues, defines its physicochemical properties, presenting both synthetic challenges and functional opportunities. Through well-established techniques like solid-phase synthesis, this peptide can be reliably produced for investigation. While its specific biological role is yet to be defined, its characteristics strongly suggest potential applications as an immunological probe, a building block for self-assembling biomaterials, or a membrane-active agent for therapeutic development. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the functional landscape of IIGLM and other related hydrophobic peptides.

References

- Pfeil, U., et al. (2025). The Importance of Hydrophobic Peptides in Peptide Pools for T-Cell Activation.

- Novak, A., et al. (n.d.). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. PMC, NIH.

- Pacheco, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. JoVE.

- Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: current applications and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707.

- Huber, R. G., et al. (2008). Peptide adsorption on a hydrophobic surface results from an interplay of solvation, surface, and intrapeptide forces. PNAS, 105(8), 1147-1152.

- Chegg. (n.d.). Write out the steps for the synthesis of each peptide using the Merrifield method.

- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag Berlin Heidelberg.

- Khan Academy. (n.d.).

- Toth, I., & Toth, M. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. MDPI.

- PubChem. (n.d.). Arginyl-arginyl-leucyl-isoleucyl-glutamyl-aspartyl-alanyl-glutamyl-tyrosyl-alanyl-alanyl-arginyl-glycine.

- Alfa Chemistry. (n.d.). Table of Properties of Common Amino Acids.

- IMGT. (2001). Formula of the 20 common amino acids and structural details of the side chains.

- ResearchGate. (n.d.). Evaluation of Novel HLM Peptide Activity and Toxicity against Planktonic and Biofilm Bacteria: Comparison to Standard Antibiotics.

- Thermo Fisher Scientific. (n.d.). Amino Acid Physical Properties.

- Peptideweb.com. (n.d.). Synthetic peptides.

- IMGT. (n.d.). IMGT classes of the 20 common amino acids.

- PubChem. (n.d.). Leu-Ile-Met.

- ACS Omega. (2020).

- PubChem. (n.d.). H-Gly-Gly-Met-OH.

- Biology LibreTexts. (2021). 2.2: Structure & Function - Amino Acids.

- Wang, G. (2022).

- Akbarian, M., et al. (2022). Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review. MDPI.

- Wikipedia. (n.d.). Amino acid.

- Frontiers in Microbiology. (2021). Antimicrobial Peptides With Antibiofilm Activity Against Xylella fastidiosa.

- The TP53 D

Sources

- 1. Khan Academy [khanacademy.org]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. jpt.com [jpt.com]

- 6. pnas.org [pnas.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin [mdpi.com]

- 9. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid [jove.com]

- 11. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Membrane-Active Peptides Derived from Natural Transmembrane Domains Function as Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Antimicrobial Peptides With Antibiofilm Activity Against Xylella fastidiosa [frontiersin.org]

Foreword: Charting the Unexplored Territory of a Novel Pentapeptide

An In-depth Technical Guide to the Investigation of the Pentapeptide Ile-Ile-Gly-Leu-Met

In the vast landscape of peptide research, countless sequences remain uncharted, their biological significance and therapeutic potential yet to be discovered. The pentapeptide Isoleucine-Isoleucine-Glycine-Leucine-Methionine (Ile-Ile-Gly-Leu-Met) represents one such enigmatic molecule. While a specific, documented history of its discovery is not prominent in scientific literature, its structure, composed of fundamental amino acid building blocks, beckons investigation.[1][2] This guide, therefore, serves as a comprehensive technical framework for the de novo investigation of a novel peptide such as Ile-Ile-Gly-Leu-Met. It is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies required to synthesize, characterize, and functionally validate this peptide, drawing from established principles in peptide science and immunology.

Section 1: Foundational Analysis and Synthesis Strategy

Physicochemical Characteristics of Ile-Ile-Gly-Leu-Met

The primary sequence of a peptide dictates its fundamental properties. Ile-Ile-Gly-Leu-Met is characterized by a high proportion of hydrophobic (nonpolar) amino acid residues (Isoleucine, Leucine, Methionine).[3] This inherent hydrophobicity is a critical factor influencing its solubility, potential for membrane interaction, and interaction with hydrophobic pockets in receptor proteins.[2][4] Glycine, the simplest amino acid, provides a degree of conformational flexibility to the peptide backbone.[1][3]

| Property | Value | Source |

| Molecular Formula | C25H47N5O6S | PubChem |

| Molecular Weight | 545.7 g/mol | PubChem |

| Amino Acid Sequence | Ile-Ile-Gly-Leu-Met | N/A |

| Hydrophobic Residues | Isoleucine (x2), Leucine, Methionine | [2][3] |

| Flexible Residue | Glycine | [1] |

Table 1: Calculated Physicochemical Properties of Ile-Ile-Gly-Leu-Met.

Rationale for Solid-Phase Peptide Synthesis (SPPS)

For a pentapeptide of this length, Solid-Phase Peptide Synthesis (SPPS) is the methodology of choice.[5] Its principal advantage lies in the covalent attachment of the growing peptide chain to an insoluble resin support, which allows for the easy removal of excess reagents and byproducts by simple filtration and washing. This process is efficient, readily automated, and minimizes product loss between steps, making it superior to solution-phase synthesis for peptides of this scale.[5]

Experimental Protocol: Solid-Phase Synthesis of Ile-Ile-Gly-Leu-Met

This protocol outlines the manual synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Met-Wang resin

-

Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Ile-OH

-

Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (Dimethylformamide)

-

Deprotection agent: 20% Piperidine in DMF

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

-

Diethyl ether (cold)

Step-by-Step Methodology:

-

Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group from Methionine.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5 times).

-

-

Amino Acid Coupling (Leucine):

-

In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin. Agitate for 2 hours.

-

Perform a Kaiser test to confirm complete coupling (a negative test indicates no free primary amines).

-

Drain the coupling solution and wash the resin with DMF (5 times).

-

-

Repeat Cycle: Repeat steps 2 (Deprotection) and 3 (Coupling) sequentially for Fmoc-Gly-OH, Fmoc-Ile-OH, and finally the second Fmoc-Ile-OH.

-

Final Deprotection: After the final coupling, perform a final deprotection step (Step 2) to remove the Fmoc group from the N-terminal Isoleucine.

-

Cleavage and Deprotection:

-

Wash the resin with Dichloromethane (DCM) and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by Mass Spectrometry.

-

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of Ile-Ile-Gly-Leu-Met.

Section 2: Postulated Biological Activity and Mechanistic Hypothesis

The Formyl Peptide Receptor Family: A Plausible Target

While Ile-Ile-Gly-Leu-Met is not an N-formylated peptide, its sequence warrants investigation into its potential interaction with the Formyl Peptide Receptor (FPR) family.[6] FPRs are G protein-coupled receptors (GPCRs) critical to innate immunity, primarily expressed on phagocytic leukocytes like neutrophils.[7][8] They recognize N-formylated peptides derived from bacteria and mitochondria, initiating pro-inflammatory responses such as chemotaxis, degranulation, and superoxide production.[6][7]

Crucially, the repertoire of FPR ligands has expanded to include a diverse array of non-formylated peptides and other molecules.[6][9] The presence of Methionine and Leucine residues in Ile-Ile-Gly-Leu-Met is significant, as these are common features in many known FPR agonists, such as the archetypal bacterial peptide fMet-Leu-Phe (fMLP).[10] This structural resemblance forms the basis of our primary hypothesis: Ile-Ile-Gly-Leu-Met may function as a novel, non-formylated ligand for one or more members of the FPR family, potentially modulating immune cell activity.

Hypothesized Signaling Pathway

Upon binding to an FPR, a ligand typically induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins (primarily of the Gi family).[9] This initiates a cascade of downstream signaling events.

Key Postulated Signaling Events:

-

G Protein Activation: The activated Gi protein dissociates into its Gαi and Gβγ subunits.

-

PLC Activation: The Gβγ subunit activates Phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves PIP2 into diacylglycerol (DAG) and inositol trisphosphate (IP3).

-

Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.

-

Downstream Effects: The rise in Ca²⁺ and activation of DAG-dependent Protein Kinase C (PKC) orchestrate the cellular responses, including cytoskeletal rearrangement for chemotaxis and activation of NADPH oxidase for superoxide production.

Caption: Hypothesized signaling pathway for Ile-Ile-Gly-Leu-Met via an FPR.

Section 3: Methodologies for Functional Validation

To test the hypothesis that Ile-Ile-Gly-Leu-Met is a bioactive chemoattractant, a series of functional assays are required.

Protocol: In Vitro Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of cells towards a putative chemoattractant.

Materials:

-

Human neutrophils (isolated from whole blood)

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size)

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Ile-Ile-Gly-Leu-Met peptide (stock solution in DMSO, diluted in assay buffer)

-

Positive control: fMLP

-

Negative control: Assay buffer alone

-

Cell staining and imaging equipment

Step-by-Step Methodology:

-

Cell Preparation: Isolate human neutrophils and resuspend them in assay buffer at a concentration of 1-2 x 10⁶ cells/mL.

-

Chamber Assembly: Place the polycarbonate membrane in the Boyden chamber apparatus, separating the upper and lower wells.

-

Loading Chemoattractant:

-

Add different concentrations of Ile-Ile-Gly-Leu-Met (e.g., 1 nM to 10 µM) to the lower wells.

-

Add fMLP (e.g., 10 nM) to positive control wells and buffer alone to negative control wells.

-

-

Loading Cells: Add 100 µL of the neutrophil suspension to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.

-

Analysis:

-

Disassemble the chamber and remove the membrane.

-

Wipe off non-migrated cells from the top surface of the membrane.

-

Fix and stain the migrated cells on the bottom surface.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

-

Data Interpretation: Plot the number of migrated cells against the peptide concentration to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration).

Protocol: Intracellular Calcium Mobilization Assay

This assay provides direct evidence of GPCR activation by measuring the transient increase in cytosolic calcium.

Materials:

-

HL-60 cells differentiated into a neutrophil-like phenotype (or primary neutrophils)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Ile-Ile-Gly-Leu-Met peptide

-

Fluorometric plate reader or fluorescence microscope

Step-by-Step Methodology:

-

Cell Loading:

-

Resuspend cells in assay buffer.

-

Add the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127.

-

Incubate at 37°C for 30-45 minutes to allow the dye to enter the cells and be cleaved into its active form.

-

-

Washing: Centrifuge the cells and wash them twice with fresh assay buffer to remove extracellular dye.

-

Measurement:

-

Aliquot the loaded cells into a 96-well plate.

-

Place the plate in the fluorometer and begin recording baseline fluorescence.

-

After establishing a stable baseline (e.g., 20-30 seconds), inject a solution of Ile-Ile-Gly-Leu-Met to achieve the desired final concentration.

-

Continue recording the fluorescence intensity for another 2-3 minutes to capture the transient calcium peak and subsequent return to baseline.

-

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Analyze the peak fluorescence response for different peptide concentrations to generate a dose-response curve.

| Assay | Parameter Measured | Example Data (Hypothetical) |

| Chemotaxis | Number of migrated cells | EC₅₀ = 50 nM |

| Calcium Mobilization | Peak Fluorescence Intensity | EC₅₀ = 75 nM |

Table 2: Example Data Presentation for Functional Assays.

Section 4: Concluding Remarks and Future Directions

This guide has provided a comprehensive, albeit speculative, framework for the systematic investigation of the novel pentapeptide Ile-Ile-Gly-Leu-Met. By postulating its role as a modulator of the formyl peptide receptor family, we have outlined a clear path from chemical synthesis to functional validation. The proposed hydrophobicity and structural motifs suggest a plausible interaction with immune receptors, positioning this peptide as a candidate for further study in inflammation and innate immunity.

Future research should focus on:

-

Receptor Specificity: Utilizing cell lines expressing individual FPR subtypes (FPR1, FPR2/ALX, FPR3) to determine which receptor, if any, mediates the peptide's effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of the peptide (e.g., with D-amino acid substitutions or truncations) to identify the key residues for biological activity.

-

In Vivo Models: Testing the peptide's effects in animal models of inflammation or infection to validate its biological relevance in a complex physiological system.

-

Broader Screening: Assessing the peptide for other potential biological activities, such as antimicrobial or antioxidant properties.[11]

Through the rigorous application of the principles and protocols detailed herein, the scientific community can systematically unravel the functions of previously uncharacterized peptides like Ile-Ile-Gly-Leu-Met, potentially uncovering new tools for research and novel leads for therapeutic development.

References

-

The N-formylpeptide receptor (FPR) and a second G(i)-coupled receptor mediate fMet-Leu-Phe-stimulated activation of NADPH oxidase in murine neutrophils. ResearchGate. Available at: [Link]

-

Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands. National Institutes of Health (NIH). Available at: [Link]

-

The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. MDPI. Available at: [Link]

-

Formyl Met-Leu-Phe-Stimulated FPR1 Phosphorylation in Plate-Adherent Human Neutrophils: Enhanced Proteolysis but Lack of Inhibition by Platelet-Activating Factor. National Institutes of Health (NIH). Available at: [Link]

-

International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. American Society for Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Inhibition of Leukocyte Chemotaxis by Glu-Glu-Glu-Glu-Tyr-Pro-Met-Glu and Leu-Ile-Glu-Asp-Asn-Glu-Tyr-Thr-Ala-Arg-Gln-Gly. PubMed. Available at: [Link]

-

Membrane activity and topography of F-Met-Leu-Phe-Treated polymorphonuclear leukocytes. Acute and sustained responses to chemotactic peptide. National Institutes of Health (NIH). Available at: [Link]

-

Failure of F-Met-Leu-Phe to induce chemotaxis in differentiated promyelocytic (HL-60) leukemia cells. PubMed. Available at: [Link]

-

Post-translational modification. Wikipedia. Available at: [Link]

-

Gly-Leu instead of€Gly promoted the proliferation and protein synthesis of€chicken intestinal epithelial cells. Czech Journal of Animal Science. Available at: [Link]

-

Essential Amino Acids: Chart, Abbreviations and Structure. Technology Networks. Available at: [Link]

-

Amino acid. Wikipedia. Available at: [Link]

-

Spatially Resolved Single-Water Entropy around Amino Acids and Its Link to Hydropathy. ACS Publications. Available at: [Link]

-

Conformational studies on substance P. C-terminal pentapeptide pGlu-Phe-Phe-Gly-Leu-Met NH2. PubMed. Available at: [Link]

-

In vitro antioxidant activities of the novel pentapeptides Ser-His-Glu-Cys-Asn and Leu-Pro-Phe-Ala-Met and the relationship between activity and peptide secondary structure. PubMed. Available at: [Link]

-

Leu and Ile signaling pathway. Leu and Ile improved glucose tolerance... ResearchGate. Available at: [Link]

-

Diverging effects of chemotactic serum peptides and synthetic f-Met-Leu-Phe on neutrophil locomotion and adhesion. PubMed. Available at: [Link]

-

Synthesis, conformation, and activity of HCO-Met-delta Z Leu-Phe-OMe, an active analogue of chemotactic N-formyltripeptides. PubMed. Available at: [Link]

-

N-glycosylation regulates MET processing and signaling. National Institutes of Health (NIH). Available at: [Link]

-

What is the N-terminal amino acid in the pentapeptide Gly-Ala-Iso-Leu-Met? Brainly. Available at: [Link]

-

The Role of HGF/MET Signaling in Metastatic Uveal Melanoma. MDPI. Available at: [Link]

-

Leu and Ile signaling pathway. Leu and Ile improved glucose tolerance... ResearchGate. Available at: [Link]

-

Ile-Lys-Met. PubChem. Available at: [Link]

-

Leu-Ile-Met. PubChem. Available at: [Link]

-

Synthetic peptides. Peptideweb.com. Available at: [Link]

-

Amino acid structure and classifications. Khan Academy. Available at: [Link]

-

Past and Future Perspectives of Synthetic Peptide Libraries. ResearchGate. Available at: [Link]

-

Spatial structure of heptapeptide Glu-Ile-Leu-Asn-His-Met-Lys, a fragment of the HIV enhancer prostatic acid phosphatase, in aqueous and SDS micelle solutions. ResearchGate. Available at: [Link]

-

octapeptide sequence glu-asp-gly-asn-lys-pro-gly-lys-oh: Topics by Science.gov. Science.gov. Available at: [Link]

Sources

- 1. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]

- 2. Amino acid - Wikipedia [en.wikipedia.org]

- 3. Khan Academy [khanacademy.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formyl Met-Leu-Phe-Stimulated FPR1 Phosphorylation in Plate-Adherent Human Neutrophils: Enhanced Proteolysis but Lack of Inhibition by Platelet-Activating Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. In vitro antioxidant activities of the novel pentapeptides Ser-His-Glu-Cys-Asn and Leu-Pro-Phe-Ala-Met and the relationship between activity and peptide secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Elucidating the Cellular Uptake and Subcellular Localization of the Novel Hexapeptide H-Ile-Ile-Gly-Leu-Met-OH

Executive Summary

The efficacy of peptide-based therapeutics is fundamentally linked to their ability to cross the cell membrane and reach specific intracellular targets. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular uptake and subsequent subcellular localization of the novel hexapeptide, H-Ile-Ile-Gly-Leu-Met-OH. Given the peptide's unique sequence, characterized by a high degree of hydrophobicity, this document outlines a multi-faceted experimental strategy. We detail methodologies from peptide synthesis and fluorescent labeling to advanced quantitative and qualitative analyses using flow cytometry and confocal microscopy. Furthermore, this guide explains the rationale behind using pharmacological inhibitors to dissect specific endocytic pathways and provides step-by-step protocols to ensure robust and reproducible data generation. The overarching goal is to equip researchers with the necessary tools to transform a novel peptide from a sequence on paper into a well-characterized molecular entity with a clear intracellular fate profile.

Introduction: The Peptide Delivery Challenge

Peptide therapeutics offer remarkable specificity and potency but are often hindered by poor membrane permeability. Understanding how a peptide enters a cell is the first step in optimizing its design for therapeutic applications. The primary mechanisms for peptide uptake are broadly categorized into direct membrane translocation and various forms of endocytosis.[1] Direct translocation involves the peptide moving across the lipid bilayer, a process often associated with cell-penetrating peptides (CPPs). Endocytosis is an energy-dependent process where the cell engulfs the peptide, trafficking it through vesicular pathways such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.[2][3] The specific pathway utilized depends on the peptide's physicochemical properties, including its size, charge, and hydrophobicity.[4]

Physicochemical Analysis and Mechanistic Hypothesis of H-Ile-Ile-Gly-Leu-Met-OH

The hexapeptide H-Ile-Ile-Gly-Leu-Met-OH presents a distinct physicochemical profile that informs our initial hypotheses regarding its cellular uptake.

-

Sequence: Isoleucine (Ile), Leucine (Leu), and Methionine (Met) are all amino acids with bulky, nonpolar side chains, contributing to a significant overall hydrophobicity .

-

Termini: The free amine (H-) at the N-terminus and the free carboxyl (-OH) at the C-terminus will be charged at physiological pH, providing slight polarity to an otherwise nonpolar molecule.

-

Flexibility: The central Glycine (Gly) residue lacks a side chain, imparting significant conformational flexibility to the peptide backbone.

Hypothesis: Based on its high hydrophobicity, H-Ile-Ile-Gly-Leu-Met-OH is unlikely to remain soluble and monomeric at high concentrations. It may interact strongly with the lipid components of the plasma membrane. This interaction could trigger non-specific, fluid-phase uptake via macropinocytosis or potentially a form of endocytosis driven by membrane disruption or aggregation.[5] Direct translocation is less likely without a strong cationic character typical of many cell-penetrating peptides.[1]

A Multi-faceted Experimental Strategy

To comprehensively characterize the uptake of H-Ile-Ile-Gly-Leu-Met-OH, a combination of orthogonal techniques is required. This strategy allows for both the visualization of spatial distribution and the robust quantification of internalized peptide.

Caption: Overall experimental workflow for characterizing peptide uptake.

Peptide Synthesis and Fluorescent Labeling

Accurate tracking of the peptide requires a stable, covalent tag. Fluorescent labeling is the most common approach for microscopy and flow cytometry.[6]

Rationale for N-Terminal Labeling: The N-terminal primary amine is a readily available and reactive site for conjugation with amine-reactive dyes (e.g., NHS esters or isothiocyanates).[7] This site is often chosen as it is less likely to interfere with C-terminal interactions that may be critical for biological activity. It is crucial, however, to acknowledge that any modification can potentially alter the peptide's behavior.[8]

Protocol 4.1: On-Resin N-Terminal Labeling with FITC

This protocol is adapted for solid-phase peptide synthesis (SPPS) using Fmoc chemistry, which is a highly efficient method.[9]

-

Peptide Synthesis: Synthesize the H-Ile-Ile-Gly-Leu-Met-OH sequence on a suitable resin (e.g., Rink Amide) using standard Fmoc-based SPPS protocols.[10] After the final amino acid coupling, do not cleave the peptide from the resin.

-

Fmoc Deprotection: Remove the final N-terminal Fmoc protecting group by treating the peptide-resin with 20% piperidine in dimethylformamide (DMF) for 10-15 minutes. Wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x).

-

Labeling Reaction:

-

Dissolve fluorescein isothiocyanate (FITC) (1.5 equivalents relative to the resin loading capacity) in anhydrous DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (3 equivalents) to the FITC solution.

-

Add the FITC/DIPEA solution to the deprotected peptide-resin.

-

Allow the reaction to proceed for 4-6 hours at room temperature with gentle agitation, protected from light.

-

-

Washing: Wash the resin extensively with DMF (5x), DCM (5x), and Methanol (3x) to remove all unreacted dye and reagents.

-

Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.

-

Purification and Verification: Precipitate the peptide in cold diethyl ether. Purify the labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the product via mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Quantitative Analysis of Cellular Uptake via Flow Cytometry

Flow cytometry is a high-throughput technique that measures the fluorescence of thousands of individual cells, providing robust quantitative data on peptide internalization.[11][12]

Protocol 5.1: Flow Cytometry Assay for Peptide Uptake

-

Cell Culture: Seed cells (e.g., HeLa or A549) in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Peptide Treatment:

-

Prepare a stock solution of FITC-labeled peptide in sterile PBS or cell culture medium without serum.

-

Aspirate the culture medium from the cells and wash once with warm PBS.

-

Add the desired concentration of FITC-peptide (e.g., 1, 5, 10, 25 µM) to the cells in serum-free medium. Include a vehicle-only control (no peptide).

-

Incubate for a set time (e.g., 4 hours) at 37°C and 5% CO₂.

-

-

Cell Harvesting:

-

Aspirate the peptide solution and wash the cells twice with cold PBS to stop uptake and remove surface-bound peptide.

-

Add 0.05% Trypsin-EDTA and incubate for 3-5 minutes to detach the cells. Trypsin will also help remove any non-internalized, surface-adhered peptide.[13]

-

Neutralize the trypsin with complete medium (containing 10% FBS).

-

Transfer the cell suspension to a 1.5 mL microcentrifuge tube.

-

-

Sample Preparation for Flow Cytometry:

-

Centrifuge the cells at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 300 µL of cold FACS buffer (PBS with 1% BSA and 0.1% sodium azide).

-

-

Data Acquisition:

-

Analyze the samples on a flow cytometer, using the 488 nm laser for excitation and an appropriate filter (e.g., 530/30 nm) for FITC emission.

-

Acquire at least 10,000 events (cells) per sample.

-

Use the untreated cells to set the baseline fluorescence gate.

-

-

Data Analysis: Quantify the uptake by measuring the Mean Fluorescence Intensity (MFI) of the cell population for each condition.[14]

Elucidating Uptake Mechanisms with Pharmacological Inhibitors

To identify the specific pathways involved in peptide uptake, cells are pre-treated with pharmacological agents that block known endocytic routes.[15] A significant reduction in peptide uptake in the presence of an inhibitor points to the involvement of that specific pathway.[16]

Caption: Major endocytic pathways and points of pharmacological intervention.

Table 1: Common Pharmacological Inhibitors of Endocytosis

| Inhibitor | Target Pathway | Mechanism of Action | Typical Working Concentration | Reference |

| Chlorpromazine | Clathrin-Mediated Endocytosis (CME) | Prevents the assembly of clathrin lattices at the plasma membrane.[17] | 5 - 15 µg/mL | [18] |

| Nystatin | Caveolae-Mediated Endocytosis | A cholesterol-sequestering agent that disrupts lipid rafts and caveolae. | 25 - 50 µg/mL | [5] |

| Amiloride | Macropinocytosis | Inhibits the Na+/H+ exchanger, which is crucial for the actin rearrangement required for macropinosome formation.[17] | 50 - 100 µM | [5] |

| Cytochalasin D | Actin-dependent pathways | Disrupts actin polymerization, affecting macropinocytosis and other actin-dependent internalization routes. | 1 - 10 µM | [2] |

| Sodium Azide | General Energy Depletion | Inhibits mitochondrial respiration, depleting cellular ATP required for active transport processes like endocytosis. | 0.1% (w/v) | [17] |

Protocol 6.1: Inhibitor-Based Flow Cytometry Assay

-

Follow Protocol 5.1 , with the following modification:

-

Pre-incubation with Inhibitor: Before adding the FITC-peptide, pre-incubate the cells with the appropriate concentration of the selected inhibitor (from Table 1) in serum-free medium for 30-60 minutes at 37°C.

-

Co-incubation: Add the FITC-peptide directly to the inhibitor-containing medium and proceed with the incubation as described.

-

Controls: Crucially, include the following controls:

-

No Peptide, No Inhibitor: Baseline fluorescence.

-

Peptide, No Inhibitor: Maximum uptake (100% level).

-

No Peptide, With Inhibitor: To check for inhibitor-induced autofluorescence.

-

4°C Incubation: As a general control for energy-dependent uptake.[5]

-

-

Data Analysis: Normalize the MFI of each inhibitor-treated sample to the "Peptide, No Inhibitor" control. Present the data as a percentage of uptake relative to the control.

Qualitative and Spatial Analysis via Confocal Microscopy

Confocal microscopy provides high-resolution images, allowing for the direct visualization of the peptide's subcellular localization.[19] It is the gold standard for determining if a peptide is trapped in endosomes or has reached the cytoplasm or specific organelles.[20]

Protocol 7.1: Confocal Microscopy for Subcellular Localization

-

Cell Culture: Seed cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.

-

Peptide Treatment: Treat cells with FITC-peptide as described in Protocol 5.1 .

-

Subcellular Staining (Live Cell):

-

During the last 30 minutes of peptide incubation, add organelle-specific live-cell stains.

-

Lysosomes: LysoTracker™ Red (50-75 nM)

-

Mitochondria: MitoTracker™ Red CMXRos (100-200 nM)

-

Plasma Membrane: CellMask™ Deep Red (1X concentration)

-

-

Washing and Imaging:

-

Gently wash the cells twice with pre-warmed, phenol red-free medium.

-

Immediately image the live cells on a confocal microscope equipped with an environmental chamber (37°C, 5% CO₂).

-

Acquire images in separate channels for the FITC-peptide and the organelle markers.

-

-

Image Analysis:

-

Merge the acquired images.

-

Co-localization: Yellow pixels in the merged image (green from FITC-peptide + red from organelle marker) indicate co-localization, suggesting the peptide is within that specific organelle.[21] Analyze this quantitatively using Pearson's Correlation Coefficient in image analysis software (e.g., ImageJ/Fiji).

-

Advanced Validation: Intact Peptide Quantification by LC-MS/MS

Fluorescence-based methods are powerful but cannot distinguish between the intact peptide and its fluorescently-labeled degradation products. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) can specifically quantify the full-length, unmodified peptide inside the cell, providing ultimate validation of cellular entry.[22][23]

Principle of the Method

After incubating cells with the unlabeled H-Ile-Ile-Gly-Leu-Met-OH, cells are lysed, and the proteins are precipitated. The supernatant, containing small molecules and peptides, is then analyzed. The peptide is separated from other cellular components by liquid chromatography and its specific mass-to-charge ratio is detected by the mass spectrometer, allowing for highly specific and sensitive quantification.[24][25]

Conclusion

The systematic approach detailed in this guide provides a robust framework for elucidating the cellular uptake mechanism and subcellular fate of the novel peptide H-Ile-Ile-Gly-Leu-Met-OH. By combining quantitative flow cytometry with qualitative confocal microscopy and validating findings with pharmacological inhibitors, researchers can build a comprehensive profile of the peptide's interaction with living cells. This foundational knowledge is indispensable for the rational design of peptide-based drugs and is a critical step in advancing promising molecules from the laboratory to clinical applications.

References

-

Huzil, J. T., et al. (2007). The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications. Cells, 12(18), 2312. Available at: [Link]

-

Varga, K., et al. (2011). Pharmacological Inhibition of Endocytic Pathways: Is It Specific Enough to Be Useful?. Methods in Molecular Biology, 769, 11-32. Available at: [Link]

-

Scocchi, M., & Mergaert, P. (2016). Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria. Bio-protocol, 6(23), e2049. Available at: [Link]

-